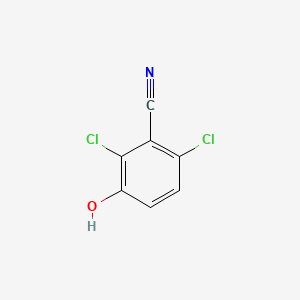

2,6-Dichloro-3-hydroxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIIUXZFGCEYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186974 | |

| Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-34-3 | |

| Record name | 2,6-Dichloro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 3 Hydroxybenzonitrile

De Novo Synthetic Routes for 2,6-Dichloro-3-hydroxybenzonitrile

The de novo synthesis of this compound can be approached from readily available starting materials such as 2,6-dichlorophenol (B41786) or 2,6-dichloroaniline (B118687). A plausible synthetic pathway originating from 2,6-dichlorophenol involves the introduction of a carbon functionality at the 3-position, which can then be converted into a nitrile group.

One potential route involves the regioselective formylation of 2,6-dichlorophenol at the position para to the hydroxyl group, yielding 3,5-dichloro-4-hydroxybenzaldehyde. This can be achieved through various electrophilic formylation reactions. The resulting aldehyde can then be converted to an oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime furnishes the desired this compound.

Alternatively, a route commencing with 2,6-dichloroaniline can be envisioned. Oxidation of 2,6-dichloroaniline can produce 2,6-dichloronitrobenzene. orgsyn.org The introduction of a hydroxyl group at the 3-position would be a subsequent challenge, potentially requiring a nucleophilic aromatic substitution or other functional group interconversions. A more direct approach from a substituted aniline (B41778) would be the Sandmeyer reaction. wikipedia.org Starting from 2,6-dichloro-3-aminophenol, diazotization followed by cyanation using a copper(I) cyanide catalyst could directly yield the target molecule. The synthesis of the 2,6-dichloro-3-aminophenol precursor would be a key step in this pathway.

A proposed synthetic scheme starting from 2,6-dichlorophenol is outlined below:

| Starting Material | Reagents and Conditions | Intermediate/Product |

| 2,6-Dichlorophenol | 1. Formylation (e.g., Vilsmeier-Haack or Duff reaction) | 3,5-Dichloro-4-hydroxybenzaldehyde |

| 3,5-Dichloro-4-hydroxybenzaldehyde | 2. Hydroxylamine (NH2OH) | 3,5-Dichloro-4-hydroxybenzaldehyde oxime |

| 3,5-Dichloro-4-hydroxybenzaldehyde oxime | 3. Dehydrating agent (e.g., Ac2O) | This compound |

Functionalization and Derivatization Strategies for this compound

The chemical architecture of this compound offers three distinct sites for further functionalization: the nitrile moiety, the hydroxyl group, and the chlorine atoms.

Modification at the Nitrile Moiety

The nitrile group is a versatile functional handle that can be transformed into various other functionalities. researchgate.netresearchgate.net

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile can yield the corresponding carboxylic acid (2,6-dichloro-3-hydroxybenzoic acid) or amide (2,6-dichloro-3-hydroxybenzamide), respectively. This transformation is a common strategy to introduce carboxylic acid or amide functionalities into aromatic systems.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). This provides a route to 2,6-dichloro-3-hydroxybenzylamine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important isosteres of carboxylic acids in medicinal chemistry.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis (Acidic) | H3O+, heat | Carboxylic acid |

| Hydrolysis (Basic) | NaOH, H2O, heat | Carboxylate (then acid) |

| Reduction | LiAlH4, then H2O | Primary amine (CH2NH2) |

| Cycloaddition | NaN3, NH4Cl | Tetrazole |

Modifications at the Hydroxyl Group

The phenolic hydroxyl group is amenable to a variety of transformations, primarily involving its acidic proton and nucleophilic oxygen atom.

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base leads to the formation of ethers. google.comgoogle.com For example, methylation with dimethyl sulfate (B86663) or methyl iodide would yield 2,6-dichloro-3-methoxybenzonitrile.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base affords the corresponding esters. For instance, reaction with acetyl chloride would produce 2,6-dichloro-3-(acetyloxy)benzonitrile.

Halogen Atom Manipulation and Substitution Reactions

The chlorine atoms on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution (SNAr) reactions, although the electron-donating hydroxyl group may render the ring less susceptible to such reactions unless activated by additional electron-withdrawing groups. nih.gov Metal-mediated halogen exchange reactions could also be employed to replace the chlorine atoms with other halogens, such as fluorine or bromine. nih.govharvard.eduyoutube.com

Mechanistic Studies of this compound Synthetic Reactions

The mechanism of the Sandmeyer reaction, a key potential step in the synthesis of this compound from an amino precursor, has been a subject of detailed investigation. wikipedia.orgresearchgate.netrsc.org It is generally accepted to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process is initiated by a one-electron transfer from a copper(I) species to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the cyanide ligand from a copper(II) species to form the benzonitrile (B105546) product and regenerate the copper(I) catalyst. wikipedia.org

The key steps in the Sandmeyer cyanation mechanism are:

Formation of the aryldiazonium salt from the corresponding aniline.

Single electron transfer from Cu(I) to the diazonium salt to form an aryl radical, N2, and Cu(II).

Reaction of the aryl radical with a cyanide ligand from the Cu(II) complex to form the aryl nitrile and regenerate the Cu(I) catalyst.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of this compound and its analogs can benefit from various catalytic approaches.

Palladium and Nickel-Catalyzed Cyanation: Cross-coupling reactions catalyzed by palladium or nickel complexes are powerful methods for the formation of C-CN bonds. Aryl halides or triflates can be coupled with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a suitable phosphine (B1218219) ligand and a base. These methods could be applied to a suitably substituted 2,6-dichloro-3-halophenol derivative.

Copper-Catalyzed Reactions: Besides the classical Sandmeyer reaction, copper-catalyzed methods for cyanation are well-established. These reactions often offer a cost-effective alternative to palladium-based systems. Copper-catalyzed hydroxylation of aryl halides could also be a potential strategy for the synthesis of the phenolic precursor. nih.gov

Directed Lithiation: Directed ortho-lithiation followed by cyanation is a powerful tool for the regioselective introduction of a nitrile group. researchgate.net If a suitable directing group is present on the 2,6-dichlorophenol scaffold, this method could be employed to introduce the cyano group at the desired position.

| Catalyst Type | Reaction | Substrate Example |

| Palladium/Nickel | Cyanation | 2,6-Dichloro-3-iodophenol |

| Copper | Sandmeyer Cyanation | 2,6-Dichloro-3-aminophenol diazonium salt |

| Copper | Hydroxylation | 1,2,3-Trichloro-4-cyanobenzene |

Chemical Transformations and Mechanistic Investigations of 2,6 Dichloro 3 Hydroxybenzonitrile

Hydrolytic Transformations of the Nitrile Group to Carboxylic Acid Derivatives

The nitrile group of 2,6-dichloro-3-hydroxybenzonitrile can undergo hydrolysis to form carboxylic acid derivatives. This transformation can be achieved through either acidic or alkaline conditions. libretexts.org

Under acidic hydrolysis, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, which results in the formation of the corresponding carboxylic acid, 2,6-dichloro-3-hydroxybenzoic acid. libretexts.org The reaction proceeds by the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

In alkaline hydrolysis, heating the nitrile with a base like sodium hydroxide (B78521) solution yields a carboxylate salt. libretexts.org To obtain the free carboxylic acid, the resulting salt must be acidified with a strong acid. libretexts.org

A related compound, 2,6-dichloro-3-hydroxybenzamide, is a degradation product of the herbicide dichlorbenil. impurity.com The amide can be considered an intermediate in the complete hydrolysis of the nitrile to the carboxylic acid.

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents | Product |

| This compound | Dilute HCl, heat | 2,6-Dichloro-3-hydroxybenzoic acid |

| This compound | 1. NaOH, heat; 2. Strong acid | 2,6-Dichloro-3-hydroxybenzoic acid |

Oxidative and Reductive Chemical Pathways of this compound

The chemical pathways involving oxidation and reduction of this compound are influenced by the substituents on the benzene (B151609) ring. The hydroxyl group is an activating group and can be susceptible to oxidation.

While specific studies on the direct oxidation of this compound are not prevalent in the provided results, the oxidation of similar phenolic compounds can lead to the formation of quinones or ring-opening products under strong oxidizing conditions. The conversion of primary alcohols to carboxylic acids can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4). jeeadv.ac.in

Reductive pathways could potentially involve the reduction of the nitrile group or dehalogenation. The reduction of nitriles can lead to the formation of amines. For instance, metal hydride reductions are used to convert nitriles to primary amines. ssbodisha.ac.in

Photochemical Degradation Mechanisms and Phototransformation Products

The photochemical degradation of chlorinated aromatic compounds is an area of significant environmental research. While direct information on this compound is limited, studies on related compounds like 3,6-dichloro-2-methoxybenzoic acid (Dicamba) provide insights. researchgate.net

The photodegradation of such compounds in aqueous solutions can be influenced by the presence of substances like titanium dioxide (TiO2) and hydrogen peroxide (H2O2), which can generate highly reactive hydroxyl radicals. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization. researchgate.net

For the related compound dichlorbenil, photodegradation is reported to be negligible. scispace.com However, its degradation product, 2,6-dichlorobenzamide (B151250) (BAM), is more persistent. scispace.com

Table 2: Factors Influencing Photodegradation

| Factor | Effect |

| UV Irradiation | Can induce degradation, but may not lead to complete mineralization alone. researchgate.net |

| TiO₂ (Titanium Dioxide) | Acts as a photocatalyst, generating hydroxyl radicals that enhance degradation. researchgate.net |

| H₂O₂ (Hydrogen Peroxide) | In the presence of UV light, generates hydroxyl radicals, promoting degradation. researchgate.net |

Investigations into Dimerization and Polymerization Reactions

Information regarding the specific dimerization and polymerization reactions of this compound is not extensively detailed in the provided search results. However, general principles of polymerization of substituted benzonitriles and the reactivity of the functional groups present can be considered.

The phenolic hydroxyl group and the nitrile group could potentially participate in polymerization reactions under specific conditions. For example, phenols can react with aldehydes to form phenolic resins. The nitrile group can undergo trimerization to form a triazine ring under certain catalytic conditions. The reactivity of the aromatic ring in electrophilic substitution reactions could also lead to the formation of polymeric structures.

Reactivity Towards Nucleophilic and Electrophilic Reagents

The reactivity of this compound towards nucleophilic and electrophilic reagents is governed by the electronic effects of its substituents.

Nucleophilic Reactivity: The electron-withdrawing nature of the two chlorine atoms and the nitrile group deactivates the benzene ring towards nucleophilic aromatic substitution (SNAr). However, under harsh conditions or with very strong nucleophiles, substitution of the chlorine atoms might be possible. The hydroxyl group, being acidic, can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then participate in reactions such as Williamson ether synthesis. jeeadv.ac.in

Table 3: Summary of Reactivity

| Reagent Type | Predicted Reactivity | Potential Products |

| Nucleophiles | Ring is deactivated, but substitution of chlorine may occur under forcing conditions. The hydroxyl group can be deprotonated to form a nucleophilic phenoxide. | Ethers (from reaction at the hydroxyl group), substituted benzonitriles (from substitution of chlorine). |

| Electrophiles | Ring is generally deactivated, but the hydroxyl group directs ortho and para. Substitution is likely difficult. | Further substituted benzonitriles if reaction occurs. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 3 Hydroxybenzonitrile

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are foundational for identifying functional groups and elucidating molecular structure.

In 2,6-dichloro-3-hydroxybenzonitrile, the FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to its constituent functional groups. The hydroxyl (-OH) group typically shows a strong, broad absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, indicative of O-H stretching, often influenced by hydrogen bonding. The nitrile (C≡N) group presents a sharp, medium-intensity stretching vibration in the 2220-2260 cm⁻¹ range. upi.edu Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic ring C=C stretching modes usually appear as a series of peaks between 1400 and 1600 cm⁻¹. The presence of heavy chlorine atoms attached to the aromatic ring gives rise to C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region of the spectrum. researchgate.net

FT-Raman spectroscopy complements FT-IR by being particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the benzene (B151609) ring and the C≡N and C-Cl bonds are expected to produce strong signals in the FT-Raman spectrum. Computational studies, often employing Density Functional Theory (DFT), are used to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental bands observed in both FT-IR and FT-Raman spectra. elixirpublishers.com The comparison between experimental and calculated spectra allows for a complete vibrational assignment and a confident confirmation of the molecular structure. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound This table is based on characteristic frequency ranges for functional groups and data from analogous compounds. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H stretch | -OH | ~3400 (broad) | Strong | Weak |

| C-H stretch (aromatic) | Ar-H | 3050-3150 | Medium-Weak | Strong |

| C≡N stretch | -C≡N | 2225-2250 | Medium, Sharp | Strong |

| C=C stretch (aromatic) | Ar C=C | 1400-1600 | Medium-Strong | Medium-Strong |

| O-H bend | -OH | ~1350 | Medium | Weak |

| C-Cl stretch | Ar-Cl | 600-800 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural conformation of this compound.

The ¹H NMR spectrum is predicted to be relatively simple. The trisubstituted benzene ring contains two aromatic protons. Due to their different electronic environments, they are expected to appear as two distinct signals, likely doublets, in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and nitrile substituents. The hydroxyl proton (-OH) would appear as a singlet, whose chemical shift is highly dependent on solvent, concentration, and temperature, but generally falls in a wide range from 4 to 9 ppm.

The ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule, assuming no accidental overlap. The nitrile carbon (C≡N) is expected to resonate in the 115-125 ppm range. The six aromatic carbons will appear between approximately 110 and 160 ppm. The carbons directly bonded to the electronegative chlorine atoms (C-Cl) and the hydroxyl group (C-OH) will be shifted downfield compared to the others. Chemical shifts can be accurately predicted using computational methods and compared with databases of similar compounds. organicchemistrydata.orglibretexts.org Standard NMR experiments are typically run in deuterated solvents like DMSO-d₆ or CDCl₃, and the residual solvent peaks serve as internal references. rsc.orgsigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted chemical shifts based on substituent effects and data from analogous structures. Experimental values are dependent on the solvent used.

| ¹H NMR | ||

|---|---|---|

| Proton | Predicted δ (ppm) | Multiplicity |

| Ar-H | 7.0 - 7.5 | Doublet |

| Ar-H | 6.8 - 7.3 | Doublet |

| -OH | 5.0 - 9.0 | Singlet (broad) |

| ¹³C NMR | ||

| Carbon | Predicted δ (ppm) | |

| C-OH | 150 - 158 | |

| C-Cl | 128 - 135 | |

| C-CN | 105 - 115 | |

| C≡N | 117 - 122 | |

| Aromatic CH | 115 - 130 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugated systems. The aromatic ring in this compound acts as a chromophore. The presence of substituents—the hydroxyl group (-OH) as an auxochrome, and the chloro (-Cl) and nitrile (-CN) groups—modifies the electronic transitions of the benzene ring.

These substituents are expected to cause a bathochromic (red) shift of the characteristic π→π* transitions of the benzene ring to longer wavelengths compared to unsubstituted benzene. The spectrum would likely show strong absorption bands in the 250-300 nm range. The n→π* transitions, which are formally forbidden and thus weaker, may also be observed. researchgate.net The exact positions of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) can be determined by recording the spectrum in a suitable solvent, such as ethanol (B145695) or cyclohexane. Time-dependent density functional theory (TD-DFT) calculations are often employed to predict the electronic absorption spectra, which can then be compared with experimental results to understand the nature of the electronic transitions. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound Predictions are based on the analysis of similar substituted aromatic compounds.

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~280-295 | π→π |

| Ethanol | ~240-250 | π→π |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₇H₃Cl₂NO), the molecular weight is 188.01 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Due to the natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show a cluster of peaks for the molecular ion at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1. libretexts.org

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of neutral fragments. uni-saarland.delibretexts.org For instance, cleavage of a chlorine atom would result in a fragment ion at [M-35]⁺ or [M-37]⁺. Another plausible fragmentation is the loss of hydrogen cyanide (HCN), leading to a peak at [M-27]⁺. The loss of carbon monoxide (CO) from the phenolic ring is also a possible fragmentation pathway, resulting in a peak at [M-28]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas. rsc.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound Based on common fragmentation patterns of halogenated and substituted aromatic compounds. nist.gov

| m/z Value | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 187/189/191 | [C₇H₂Cl₂NO]⁺˙ | Loss of H |

| 152/154 | [C₇H₂ClNO]⁺˙ | Loss of Cl |

| 160/162 | [C₆H₂Cl₂O]⁺˙ | Loss of HCN |

| 125 | [C₆H₂Cl]⁺˙ | Loss of Cl and HCN |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction analysis of this compound would unequivocally confirm its molecular structure and reveal how the molecules are arranged in the solid state.

Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 3 Hydroxybenzonitrile

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-dichloro-3-hydroxybenzonitrile, methods such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations offer a window into its electronic architecture. DFT, particularly with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p), is a powerful tool for balancing accuracy and computational cost in studying the electronic properties of such phenolic compounds. nih.gov

Optimization of Molecular Geometry and Energy Landscapes

The first step in the computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The presence of the hydroxyl group introduces conformational possibilities, primarily concerning the orientation of the O-H bond relative to the benzene (B151609) ring. Computational methods can explore these different conformers and their relative energies to identify the global minimum energy structure.

Illustrative optimized geometric parameters for this compound, based on DFT calculations of similar halogenated phenols, are presented in Table 1. nist.gov These parameters are crucial for understanding the steric and electronic effects of the substituents on the aromatic ring.

Table 1: Illustrative Optimized Molecular Geometry Parameters for this compound

| Parameter | Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C≡N Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-Cl Bond Angle | ~120° |

| C-C-O Bond Angle | ~119° |

| C-O-H Bond Angle | ~109° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom of the hydroxyl group, which are the most electron-rich regions. The LUMO, conversely, is likely to be distributed over the benzonitrile (B105546) moiety, particularly the cyano group, due to its electron-withdrawing nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. youtube.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, making them likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or deprotonation. The chlorine atoms would also influence the electrostatic potential of the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.comnih.gov For this compound, MD simulations can be employed to study its conformational flexibility, particularly the rotation of the hydroxyl group, and its interactions with solvent molecules or other molecules in a condensed phase.

By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the hydroxyl group and water molecules. Furthermore, MD simulations can reveal information about the aggregation behavior of the molecule, such as π-π stacking interactions between the aromatic rings of multiple molecules. This is particularly relevant for understanding its behavior in solution and in biological systems.

Theoretical Prediction of Spectroscopic Properties (UV-Vis, IR, Raman, NMR)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in their experimental identification and characterization.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions involving the π-system of the aromatic ring are expected to be prominent.

IR and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. These theoretical spectra can be compared with experimental data to identify characteristic vibrational modes of the functional groups, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C-Cl stretches.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. aps.orgrsc.org These predictions are highly valuable for assigning experimental NMR spectra and confirming the molecular structure.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Value |

| ¹H NMR | Chemical Shift (OH) | 5.0 - 6.0 ppm |

| ¹H NMR | Chemical Shift (aromatic H) | 7.0 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | 150 - 160 ppm |

| ¹³C NMR | Chemical Shift (C-CN) | 110 - 120 ppm |

| ¹³C NMR | Chemical Shift (C≡N) | 115 - 125 ppm |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ |

| IR | C≡N Stretch | 2220 - 2260 cm⁻¹ |

| IR | C-Cl Stretch | 600 - 800 cm⁻¹ |

| UV-Vis | λmax | ~280 - 300 nm |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. For this compound, several reaction types could be computationally explored.

One such reaction is the deprotonation of the phenolic hydroxyl group. Computational methods can be used to calculate the pKa of this group, providing a quantitative measure of its acidity. The reaction pathway for deprotonation can be mapped, and the transition state for proton transfer can be located.

Another area of interest is electrophilic aromatic substitution. The presence of both activating (hydroxyl) and deactivating (chloro and cyano) groups makes the regioselectivity of such reactions an interesting computational problem. By modeling the attack of an electrophile at different positions on the aromatic ring, the activation energies for each pathway can be calculated, thus predicting the most likely substitution pattern. For instance, the degradation of halogenated phenols initiated by hydroxyl radicals has been a subject of such computational studies. These investigations reveal the favorability of different reaction channels, such as ˙OH-addition versus proton-coupled electron transfer.

Investigation of Non-Covalent Interactions and Crystal Packing

The investigation into the crystal packing of this compound involves a detailed analysis of the various intermolecular forces that stabilize the crystalline lattice. Computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in identifying, visualizing, and quantifying these non-covalent interactions. mdpi.comnih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for exploring intermolecular interactions in crystals. mdpi.com It defines a surface around a molecule where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contact can be visualized. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii, while blue regions represent contacts that are longer. mdpi.com

In the case of chlorinated aromatic compounds, studies on analogous structures reveal that H···H, C···H/H···C, and Cl···H/H···Cl contacts are typically the most significant contributors to the crystal packing. nih.gov For this compound, the key interactions stabilizing the crystal structure would include:

The relative contributions of these interactions can be quantified from the 2D fingerprint plots derived from Hirshfeld surface analysis. While specific experimental data for this compound is not available, a representative breakdown based on analyses of similar chlorinated and hydroxylated aromatic molecules is presented below. nih.govnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.5 |

| Cl···H/H···Cl | 18.2 |

| C···H/H···C | 16.8 |

| O···H/H···O | 11.5 |

| N···H/H···N | 7.3 |

| C···C | 4.1 |

| Other | 3.6 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper understanding of non-covalent interactions by analyzing the topology of the electron density (ρ(r)). amercrystalassn.orgwiley-vch.de Within this framework, a chemical bond or interaction is indicated by the presence of a bond path—a line of maximum electron density linking two atomic nuclei. wiley-vch.de The properties at the bond critical point (BCP) along this path, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. nih.gov For non-covalent interactions like hydrogen and halogen bonds, the electron density at the BCP is relatively low, and the Laplacian is positive, which is characteristic of closed-shell interactions (i.e., interactions of an electrostatic nature). mdpi.com QTAIM analysis can precisely identify and differentiate between weak, medium, and strong non-covalent bonds, confirming the presence and nature of the interactions suggested by Hirshfeld analysis. nih.gov

Together, these computational approaches provide a comprehensive picture of the forces at play within the crystal of this compound. The combination of strong hydrogen bonding, halogen bonding, and a multitude of weaker contacts results in a highly stable, three-dimensional supramolecular architecture.

Biological Activity and Molecular Mechanisms of 2,6 Dichloro 3 Hydroxybenzonitrile

Role as a Biologically Active Metabolite of Related Herbicides (e.g., Dichlobenil)

2,6-Dichloro-3-hydroxybenzonitrile is a significant biologically active metabolite of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile). nih.govoregonstate.edu Following the application of dichlobenil, it undergoes metabolic transformation in various organisms, including plants, animals, and microorganisms, leading to the formation of several metabolites, with this compound being a prominent one. nih.govoregonstate.edunih.gov

In animal studies, after oral administration of dichlobenil to rats and rabbits, this compound was identified as a major metabolite in the urine, along with its 4-hydroxy isomer. nih.govoregonstate.edu Specifically, in rabbits and rats, the 3-hydroxy analog accounted for 23% and 22% of the metabolites found in urine, respectively. nih.gov Similarly, studies in chickens have shown that dichlobenil is metabolized into at least ten different 14C-labelled metabolites, including two isomers of dichlorohydroxybenzonitrile. nih.gov

In plants, such as apple trees and bean seedlings, hydroxylation is a primary metabolic pathway for dichlobenil. nih.gov This process results in the formation of this compound and its 4-hydroxy counterpart. nih.gov These metabolites can then undergo further conjugation. nih.gov

Microbial degradation of dichlobenil in soil also leads to the formation of various breakdown products. iaea.org While the primary degradation product is often 2,6-dichlorobenzamide (B151250) (BAM), further transformations can occur, highlighting the complex metabolic fate of dichlobenil in the environment. iaea.org

Mitochondrial Target Interactions and Uncoupling of Oxidative Phosphorylation

This compound exhibits significant interactions with mitochondria, primarily acting as an uncoupler of oxidative phosphorylation. aopwiki.orgnih.gov This process disrupts the crucial link between electron transport and ATP synthesis, the cell's primary energy currency. nih.govnih.gov Uncouplers like this compound are typically weakly acidic compounds with a bulky hydrophobic part and a strong electron-withdrawing group, characteristics that facilitate their interaction with the inner mitochondrial membrane. nih.gov

The mechanism of uncoupling involves the dissipation of the proton motive force (PMF) across the inner mitochondrial membrane. aopwiki.orgnih.gov These uncouplers act as protonophores, transporting protons back into the mitochondrial matrix and bypassing the ATP synthase enzyme. nih.govactanaturae.ru This disruption of the proton gradient prevents the synthesis of ATP. nih.govnih.gov

Induction of ATPase Activity in Isolated Mitochondria

A key indicator of the uncoupling of oxidative phosphorylation is the stimulation of ATPase activity in isolated mitochondria. In the presence of an uncoupler like this compound, the ATP synthase complex can operate in reverse, hydrolyzing ATP to pump protons out of the matrix, in an attempt to re-establish the proton gradient. This results in an observable increase in ATPase activity.

Effects on Cellular Respiration and Oxygen Consumption

Uncoupling of oxidative phosphorylation by this compound leads to an increase in the rate of cellular respiration and oxygen consumption. nih.gov With the proton gradient continuously dissipated by the uncoupler, the electron transport chain works at an accelerated rate to try and compensate and pump more protons across the inner mitochondrial membrane. This increased electron flow results in a higher demand for oxygen, the final electron acceptor in the chain.

In Vitro Cellular Toxicity and Cytotoxicity Studies

In vitro studies are crucial for assessing the cytotoxic potential of chemical compounds. Benzonitrile (B105546) derivatives, the class of compounds to which this compound belongs, have been shown to exhibit cytotoxic effects in various cell lines. researchgate.net Cytotoxicity assays, such as the MTT and neutral red uptake (NRU) assays, are commonly used to evaluate the impact of compounds on cell viability and membrane integrity. nih.gov

While specific in vitro cytotoxicity data for this compound is not extensively detailed in the provided search results, the general cytotoxicity of benzonitrile herbicides has been noted. researchgate.net For instance, some benzonitrile herbicides have demonstrated significant cytotoxicity in human cell lines like HepG2. researchgate.net It is important to note that the cytotoxic response can be highly dependent on the specific structure and concentration of the compound being tested. nih.gov

Table 1: General Cytotoxicity of Benzonitrile Herbicides

| Compound Class | Effect | Cell Line Example | Reference |

|---|---|---|---|

| Benzonitrile Herbicides | Cytotoxic | HepG2 | researchgate.net |

| Benzonitrile Herbicides | Persistent and show cytotoxic effects | Human cell lines | researchgate.net |

In Vivo Pharmacological and Toxicological Effects in Model Organisms

In vivo studies provide a whole-organism context for evaluating the effects of a chemical. Following administration of the parent compound, dichlobenil, to model organisms like rats and chickens, various metabolic and physiological changes have been observed. oregonstate.edunih.gov In chickens fed dichlobenil, while there were no significant effects on feed consumption or growth, there was an increase in liver and kidney weights. nih.gov However, histological or ultrastructural changes in these organs were not observed. nih.gov

The zebrafish embryo is another valuable model for in vivo toxicity studies, particularly for assessing developmental toxicity. nih.gov While specific data for this compound in zebrafish is not available in the search results, the model is widely used to differentiate toxicity effects across various developing tissues. nih.gov

Enzymatic Biotransformation and Metabolic Pathways in Biological Systems

Biotransformation is the process by which living organisms modify chemical compounds. mhmedical.com This process typically occurs in phases, with Phase I reactions introducing or exposing functional groups and Phase II reactions involving conjugation to increase water solubility for excretion. mhmedical.comnih.gov

The formation of this compound from dichlobenil is a clear example of Phase I biotransformation, specifically an oxidation reaction (hydroxylation). nih.govnih.gov This metabolic conversion primarily occurs in the liver, in cells called hepatocytes, but can also happen in other tissues. nih.gov

In chickens, the metabolism of dichlobenil is extensive, leading to ten different metabolites. nih.gov These metabolites include compounds that have undergone hydroxylation, as well as subsequent Phase II conjugation reactions with glutathione, cysteine, and other molecules. nih.gov This indicates a complex metabolic pathway involving multiple enzymatic systems to detoxify and eliminate the parent compound and its metabolites. nih.govnih.gov

Modulation of Specific Biological Pathways and Molecular Targets

The primary biological activity of this compound stems from its ability to modulate fundamental cellular energy metabolism, specifically by acting as an uncoupler of oxidative phosphorylation. This action disrupts the critical link between electron transport and ATP synthesis in mitochondria, leading to a cascade of downstream cellular effects.

Uncoupling of Oxidative Phosphorylation

Research has demonstrated that this compound and its 4-hydroxy isomer function as potent uncouplers of oxidative phosphorylation in mitochondria. researchgate.net In this process, the compound disrupts the tight coupling between the electron transport chain (ETC) and the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to form adenosine triphosphate (ATP). nih.govnih.govwikipedia.org Normally, as electrons are passed along the ETC, protons (H+) are pumped from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.

This compound, being a weakly acidic phenol, acts as a protonophore. nih.gov Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. In the acidic environment of the intermembrane space, the hydroxyl group can become protonated. The molecule then traverses the membrane into the more alkaline matrix, where it releases the proton, effectively short-circuiting the proton gradient. nih.govyoutube.com This dissipation of the proton motive force uncouples electron transport from ATP synthesis. Consequently, the electron transport chain continues to function and even accelerates, leading to an increased rate of oxygen consumption, while ATP synthesis is significantly inhibited. nih.govyoutube.com

Induction of Adenosine-Triphosphatase (ATPase) Activity

A direct consequence of the uncoupling of oxidative phosphorylation is the induction of adenosine-triphosphatase (ATPase) activity. nih.gov With the proton gradient dissipated, the ATP synthase complex can operate in reverse, hydrolyzing ATP to pump protons out of the matrix in an attempt to re-establish the gradient. This results in a futile cycle of ATP consumption, further depleting the cell's energy stores.

Effects on Cellular Respiration

Studies have shown that treatment with this compound leads to a significant increase in the rate of oxygen consumption in cells. nih.gov This is a hallmark of uncoupling agents, as the electron transport chain works at an accelerated rate in an attempt to compensate for the lack of a proton gradient and the resulting low levels of ATP.

The table below summarizes the key molecular and cellular effects of this compound based on its activity as an uncoupler of oxidative phosphorylation.

| Biological Process | Effect of this compound | Molecular Mechanism |

| Oxidative Phosphorylation | Uncoupling | Acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. nih.govyoutube.com |

| ATP Synthesis | Inhibition | The dissipation of the proton motive force prevents ATP synthase from producing ATP. nih.govnih.govwikipedia.org |

| Oxygen Consumption | Increase | The electron transport chain accelerates in an attempt to re-establish the proton gradient. nih.gov |

| ATPase Activity | Induction | ATP synthase can operate in reverse, hydrolyzing ATP. nih.gov |

It is important to note that the uncoupling activity of this compound is a non-site-specific mechanism of action. nih.gov Rather than binding to a specific enzyme or receptor in a lock-and-key fashion, its biological effect is a consequence of its physicochemical properties that allow it to shuttle protons across the mitochondrial membrane. The presence of the acidic hydroxyl group, the bulky and hydrophobic dichlorinated benzene (B151609) ring, and the electron-withdrawing nitrile group are all crucial for this protonophoric activity. nih.gov

Structure Activity Relationship Sar Studies of 2,6 Dichloro 3 Hydroxybenzonitrile and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For herbicides that inhibit Photosystem II (PSII), like many benzonitrile (B105546) derivatives, QSAR studies are instrumental in predicting their inhibitory potency. scielo.brresearchgate.net These models typically use physicochemical descriptors to quantify molecular properties and correlate them with activities such as the concentration required for 50% inhibition of a biological process (IC50).

The development of a QSAR model for a class of compounds like substituted benzonitriles involves several steps. First, the biological activities of a training set of molecules are determined. Then, various molecular descriptors are calculated for each molecule. These descriptors can be broadly categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP, the logarithm of the octanol-water partition coefficient). mdpi.com Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that best describes the relationship between these descriptors and the observed biological activity. biosynth.com

A hypothetical QSAR equation for a series of benzonitrile herbicides might take the following general form:

log(1/IC50) = c1logP + c2σ + c3Es + constant*

Where:

log(1/IC50) represents the biological activity.

logP is a measure of hydrophobicity.

σ (Sigma) is the Hammett constant, representing the electronic effect of substituents.

Es is the Taft steric parameter.

c1, c2, and c3 are coefficients determined by the regression analysis.

The predictive power of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new, untested compounds. mdpi.com

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Herbicides

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

| Hydrophobic | logP (Octanol-water partition coefficient) | Influences membrane permeability and transport to the target site. mdpi.com |

| Electronic | Hammett constant (σ) | Quantifies the electron-donating or electron-withdrawing nature of substituents, affecting binding interactions. nih.gov |

| Steric | Taft Steric Parameter (Es) | Describes the size and shape of substituents, which can influence the fit of the molecule into the binding pocket. nih.gov |

| Topological | Molecular Connectivity Indices | Characterize the branching and connectivity of the molecule, relating to its overall shape and flexibility. |

| Quantum Chemical | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Identification of Key Structural Features for Biological Activity

The herbicidal activity of 2,6-dichloro-3-hydroxybenzonitrile is determined by the specific arrangement of its functional groups on the benzene (B151609) ring. The key structural features are the nitrile group (-C≡N), the hydroxyl group (-OH), and the two chlorine atoms.

The nitrile group is a common feature in many herbicides that inhibit PSII. ucanr.edu It is an electron-withdrawing group and can participate in hydrogen bonding or other electrostatic interactions within the herbicide binding site. For phenolic herbicides like ioxynil (B1672095) and bromoxynil (B128292), the cyano group's stretching vibration has been observed to change upon binding to the PSII membrane, indicating its direct involvement in the interaction. nih.gov

The hydroxyl group is also crucial for the activity of phenolic herbicides. It can act as a hydrogen bond donor or, in its deprotonated phenolate (B1203915) form, as a hydrogen bond acceptor. nih.govelectronicsandbooks.com The acidity of the phenolic hydroxyl group, influenced by the other substituents on the ring, is a key determinant of its state and interaction within the binding pocket. Studies on phenolic herbicides suggest that they often bind in their deprotonated form. nih.govelectronicsandbooks.com

Table 2: Contribution of Structural Features to Biological Activity

| Structural Feature | Position | Contribution to Activity |

| Nitrile Group (-C≡N) | 1 | Essential for binding to the target site, likely through hydrogen bonding or electrostatic interactions. ucanr.edu |

| Hydroxyl Group (-OH) | 3 | Can act as a hydrogen bond donor/acceptor; its acidity is critical for binding. nih.gov |

| Chlorine Atoms (-Cl) | 2, 6 | Electron-withdrawing, increasing the acidity of the hydroxyl group. Provide steric bulk that influences binding affinity. |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. mdpi.com For herbicides that inhibit PSII, the receptor is the D1 protein, and the binding site is known as the QB niche. mdpi.comnih.gov

Molecular docking studies have been instrumental in visualizing how herbicides bind within the QB pocket. mdpi.com These studies reveal the specific amino acid residues that interact with the herbicide and the nature of these interactions, such as hydrogen bonds and hydrophobic interactions. For phenolic herbicides, a key interacting residue is often Histidine 215 (His215). nih.govmdpi.com

The binding of the herbicide to the QB site prevents the native plastoquinone (B1678516) from binding, thereby blocking the photosynthetic electron transport chain and leading to the death of the plant. ucanr.edumdpi.com The strength of the binding, often expressed as binding energy or dissociation constant (Ki), can be correlated with the herbicidal activity. Docking simulations can help explain why small changes in the herbicide's structure can lead to significant differences in activity. nih.gov

Table 3: Predicted Ligand-Receptor Interactions for a Phenolic Benzonitrile Herbicide in the D1 Protein QB Site

| Herbicide Moiety | Interacting D1 Protein Residue (Hypothetical) | Type of Interaction |

| Deprotonated Hydroxyl Group | His215 | Hydrogen Bond |

| Nitrile Group | Ser264, Phe265 | Hydrogen Bond, Hydrophobic Interaction |

| Chlorinated Phenyl Ring | Ala251, Leu271 | Hydrophobic Interactions |

Comparative SAR Analysis with Related Halogenated Phenols and Benzonitriles

To better understand the SAR of this compound, it is useful to compare it with structurally related herbicides, particularly other halogenated phenols and benzonitriles. Two well-known examples are ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). nih.gov

Like this compound, ioxynil and bromoxynil are potent PSII inhibitors. nih.gov They share the same core structure of a hydroxybenzonitrile but differ in the type and position of the halogen substituents.

Type of Halogen: The herbicidal activity often follows the order I > Br > Cl. The larger, more polarizable iodine and bromine atoms can form stronger van der Waals and hydrophobic interactions within the binding site compared to chlorine.

Position of Halogens: In ioxynil and bromoxynil, the halogens are at positions 3 and 5, flanking the hydroxyl group. In this compound, the chlorines are at positions 2 and 6, flanking the nitrile group. This difference in substitution pattern will alter the molecule's shape and electronic distribution, potentially leading to different binding orientations and affinities within the QB pocket. For instance, the positioning of the halogens can influence the acidity of the phenolic proton and the rotational freedom around the C-CN bond.

Studies on heterocyclic analogues of bromoxynil, where the benzene ring is replaced by a pyridine (B92270) or pyrimidine (B1678525) ring, have shown that these changes can significantly alter herbicidal activity and crop selectivity. nih.gov For example, a pyridine analogue of bromoxynil was found to be more potent on certain weeds, which was attributed to the potential for stronger hydrogen bonding in the D1 protein pocket. nih.gov This highlights the sensitivity of the biological activity to even subtle changes in the aromatic core and substituent pattern.

Table 4: Comparison of Structural Features and Activity of Related Halogenated Benzonitrile Herbicides

| Compound | Halogen Substituents | Position of -OH | General Activity Trend |

| Ioxynil | 3,5-diiodo | 4-hydroxy | High |

| Bromoxynil | 3,5-dibromo | 4-hydroxy | High |

| This compound | 2,6-dichloro | 3-hydroxy | Potentially different selectivity and activity profile due to substituent positioning. |

Environmental Fate, Ecotoxicology, and Remediation of 2,6 Dichloro 3 Hydroxybenzonitrile

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes such as hydrolysis and phototransformation that break down chemical compounds in the environment.

Information regarding the specific mechanisms of phototransformation for 2,6-dichloro-3-hydroxybenzonitrile in water, soil, or air is limited. Research on the parent herbicide, dichlobenil (B1670455), suggests that its photodegradation is generally considered a negligible dissipation pathway in the environment. scispace.com The influence of the hydroxyl group on the photochemical reactivity of the metabolite has not been specifically reported.

Biodegradation and Biotransformation by Microorganisms

The formation of this compound is a result of biotransformation of the herbicide dichlobenil.

This compound has been identified as a metabolite of dichlobenil in various organisms. nih.gov It is formed alongside its isomer, 2,6-dichloro-4-hydroxybenzonitrile (B8734370), through hydroxylation pathways. nih.gov For instance, in studies with rats, both the 3-hydroxy and 4-hydroxy analogs were found in urine. nih.gov Similarly, when dichlobenil was applied to soil near apple trees, the leaves were found to accumulate this compound among other metabolites. nih.gov

While its formation pathway from dichlobenil is established, comprehensive studies detailing the subsequent microbial degradation pathways of this compound itself are not available in the reviewed literature. The environmental focus has largely been on the transformation of dichlobenil to 2,6-dichlorobenzamide (B151250) (BAM), which is known for its persistence. scispace.comepa.gov

Table 1: Identified Metabolites of Dichlobenil

| Metabolite Name | Formula | Notes |

|---|---|---|

| 2,6-Dichlorobenzamide (BAM) | C₇H₅Cl₂NO | Major and persistent metabolite in soil. scispace.comepa.gov |

| This compound | C₇H₃Cl₂NO | Formed in animals and plants via hydroxylation. nih.gov |

| 2,6-Dichloro-4-hydroxybenzonitrile | C₇H₃Cl₂NO | Isomer of the 3-hydroxy metabolite, also found in animals. nih.gov |

| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Formed via hydrolysis of the nitrile group. nih.gov |

This table is based on metabolites identified in various biological and environmental studies.

The formation of this compound from dichlobenil occurs via hydroxylation, an enzymatic process. nih.gov However, information on the specific enzymatic mechanisms responsible for the catabolism (breakdown) of this compound, such as oxidative decarboxylation or aromatic ring cleavage, is not described in the available scientific literature.

Research from 1966 showed that this compound and its 4-hydroxy isomer act as uncouplers of oxidative phosphorylation in starved yeast cells. nih.gov This indicates an interaction with enzymatic systems, specifically by inducing adenosine-triphosphatase activity, which disrupts cellular energy production. nih.gov This finding pertains to a mechanism of toxicity rather than a pathway for microbial degradation.

Environmental Persistence Studies in Soil, Sediment, and Water Systems

Specific studies quantifying the environmental persistence (e.g., half-life) of this compound in soil, sediment, and water systems could not be found in the reviewed scientific literature. The persistence data available for related compounds primarily concern the parent herbicide, dichlobenil, and its major metabolite, BAM. Dichlobenil is reported to be moderately persistent in soil and very persistent in water, with its potential for dissipation largely dependent on conditions that affect volatilization. epa.govwikipedia.org The metabolite BAM is known to be significantly more resilient to microbial degradation than dichlobenil. scispace.com The persistence of the hydroxylated nitrile metabolite remains an area requiring further research.

Mobility and Adsorption/Desorption Characteristics in Environmental Compartments

The mobility of this compound in the environment is governed by its physicochemical properties and interactions with soil and sediment. While specific studies on this exact compound are limited, the behavior of structurally similar chemicals, such as other chlorinated benzonitriles and phenols, provides valuable insights. The presence of both a nitrile (-C≡N) and a hydroxyl (-OH) group, in addition to chlorine atoms, on the benzene (B151609) ring influences its polarity and, consequently, its partitioning between water and solid phases.

The herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), a related compound, is known to adsorb to soil particles, which can limit its immediate mobility. scispace.com However, desorption can also occur, making it available for transport and degradation. scispace.com The half-life of dichlobenil in topsoil can vary significantly, from a few weeks to several years, indicating that environmental conditions play a crucial role in its persistence. scispace.com For chlorinated phenols, the pH of the surrounding medium is a key factor in their sorption, as it affects the ionization of the hydroxyl group. epa.gov It is plausible that the mobility of this compound is similarly influenced by soil organic carbon content and pH.

Table 1: Factors Influencing the Environmental Mobility of Related Chlorinated Compounds

| Factor | Influence on Mobility | Related Compounds |

| Soil Organic Carbon | Higher organic carbon content generally leads to increased adsorption and reduced mobility. | 2,6-dichlorobenzonitrile scispace.com |

| pH | Affects the ionization of hydroxyl groups, influencing sorption to soil particles. | Chlorinated phenols epa.gov |

| Presence of Microbes | Microbial degradation can reduce the concentration and mobility of the compound. | 2,6-dichlorobenzonitrile scispace.com |

| Oxygen Availability | Aerobic conditions can enhance the degradation of some chlorinated compounds. | 2,6-dichlorobenzamide scispace.com |

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

The ecotoxicological profile of this compound is not well-documented in publicly available literature. However, the toxicity of other chlorinated aromatic compounds suggests that it could pose a risk to various organisms.

Toxicity Assessment to Non-Target Biota

Data on the toxicity of this compound to non-target biota is largely unavailable. A safety data sheet for the related compound 2,6-dichloro-4-hydroxybenzonitrile indicates that no data are available for its toxicity to daphnia, algae, or microorganisms. guidechem.com However, studies on other chlorinated phenols and benzonitriles provide a basis for estimating potential effects. For instance, 2,6-dichlorophenol (B41786) has been shown to be toxic, and its degradation by microorganisms is a subject of research. nih.gov The metabolite of dichlobenil, 2,6-dichlorobenzamide (BAM), is noted for its persistence and frequent detection in groundwater, implying a potential for long-term exposure of aquatic ecosystems. scispace.com

Table 2: Aquatic Toxicity Data for a Related Chlorinated Compound

| Compound | Organism | Test | Result | Reference |

| 3-Amino-1,2,4-triazole | Algae (Pseudokirchneriella subcapitata) | 72h-EC50 (Growth rate) | 65 mg/L | env.go.jp |

| 3-Amino-1,2,4-triazole | Daphnids (Daphnia magna) | 48h-EC50 | >110 mg/L | env.go.jp |

| 3-Amino-1,2,4-triazole | Fish (Oryzias latipes) | 96h-LC50 | >110 mg/L | env.go.jp |

It is important to note that this data is for a different chemical and is provided for comparative purposes only.

Bioaccumulation and Biomagnification Potential

The potential for this compound to bioaccumulate in organisms and biomagnify through the food web is a significant concern. Bioaccumulation is the process where a substance builds up in an organism at a rate faster than it can be removed. epa.gov While specific data for this compound is lacking, a safety data sheet for 2,6-dichloro-4-hydroxybenzonitrile indicates no available data on its bioaccumulative potential. guidechem.com The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to accumulate in fatty tissues. epa.gov Without an experimentally determined Kow for this compound, its bioaccumulation potential remains speculative but warrants investigation due to its chlorinated aromatic structure, a common feature of bioaccumulative compounds.

Strategies for Environmental Remediation and Bioremediation

The remediation of sites contaminated with halogenated organic compounds like this compound can be approached through various physical, chemical, and biological methods. Bioremediation, which utilizes microorganisms to break down contaminants, is often considered a more environmentally friendly and cost-effective approach. nih.gov

Microorganisms have demonstrated the ability to degrade a wide range of synthetic chemicals, including chlorinated hydrocarbons. nih.gov The effectiveness of bioremediation can be enhanced by understanding the specific microbial pathways and optimizing environmental conditions. For some halogenated compounds, anaerobic conditions are necessary for dehalogenation, a critical first step in their breakdown. wipo.intasm.org Research on the degradation of 2,6-dichlorophenol has identified fungal species, such as Trichoderma longibraciatum, that can tolerate and degrade this compound. nih.gov This suggests that similar microbial processes could potentially be harnessed for the remediation of this compound. The development of microbial consortia with specific dehalogenating capabilities is a promising area of research for treating sites contaminated with such compounds. wipo.int

Table 3: Potential Remediation Strategies for Halogenated Aromatic Compounds

| Strategy | Description | Applicability |

| Bioremediation | Use of microorganisms to degrade contaminants. nih.gov | Potentially effective for this compound, based on studies with related compounds. nih.gov |

| Anaerobic Dehalogenation | Microbial removal of chlorine atoms under anaerobic conditions. wipo.intasm.org | A likely necessary step in the biodegradation of this compound. |

| Mycoremediation | Use of fungi to break down contaminants. | Fungi have shown promise in degrading chlorinated phenols. nih.gov |

| Phytoremediation | Use of plants to remove, contain, or degrade contaminants. | Could be explored as a potential strategy. |

Analytical Methodologies and Validation for 2,6 Dichloro 3 Hydroxybenzonitrile

Development of Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2,6-Dichloro-3-hydroxybenzonitrile from various samples. Techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC) offer different advantages in terms of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like hydroxylated benzonitriles. cdc.gov Studies on the metabolism of the parent compound, 2,6-dichlorobenzonitrile (B3417380) (DCBN), have utilized HPLC to separate and detect its metabolites. nih.gov

In metabolic studies, HPLC with radiometric detection was employed to identify metabolite peaks from microsomal incubations of DCBN. nih.gov One of the identified metabolites was a monohydroxy-DCBN, corresponding to a compound like this compound. nih.gov The separation is typically achieved on a reverse-phase column, where a polar mobile phase is used to elute compounds based on their hydrophobicity. acs.org The use of a variable-wavelength detector allows for sensitive detection at the compound's specific UV absorbance maximum. acs.org

Table 1: Illustrative HPLC Method Parameters for Dichlorobenzonitrile Metabolite Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Technique | Reverse-Phase HPLC | Separates compounds based on polarity. |

| Column | Octadecyl (C18) | Standard stationary phase for retaining non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and acidified water gradient | Allows for the elution of a range of compounds with varying polarities. acs.org |

| Detection | Radiometric / UV-Vis Detector | Provides high sensitivity for detecting the target analyte. nih.govacs.org |

| Sample Preparation | Liquid-liquid extraction or Solid-Phase Extraction (SPE) | To isolate analytes from complex matrices and minimize interference. nih.govresearchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers high sample throughput and cost-effective analysis. nih.govnih.gov While specific HPTLC methods developed exclusively for this compound are not extensively documented in the literature, the principles of the technique make it suitable for its quantification.

An HPTLC method would involve applying the sample extract as a band onto a pre-coated HPTLC plate with a silica gel stationary phase. nih.gov A carefully selected solvent system (mobile phase) would then be used to develop the chromatogram. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, quantification is performed in-situ using a densitometer or scanner, which measures the absorbance or fluorescence of the separated spot. uni-giessen.de This technique is particularly advantageous for screening a large number of samples simultaneously. nih.govnih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. oup.com However, compounds with polar functional groups, such as the hydroxyl group in this compound, are often non-volatile and require a derivatization step before GC analysis. researchgate.net Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester group.

For instance, hydroxylated compounds can be converted into their trimethylsilyl (TMS) derivatives using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process makes the analyte suitable for volatilization in the GC injector and subsequent separation on a capillary column. Electron capture detection (ECD) is highly sensitive for halogenated compounds like dichlorobenzonitriles, although mass spectrometry (MS) is more commonly used for definitive identification. oup.com

Table 2: Derivatization for GC Analysis

| Step | Description | Rationale |

|---|---|---|

| Analyte | This compound | Contains a polar hydroxyl (-OH) group, making it non-volatile. |

| Derivatizing Agent | e.g., BSTFA, Diazomethane | Reacts with the active hydrogen of the hydroxyl group. oup.comresearchgate.net |

| Product | Trimethylsilyl ether or methyl ether derivative | The resulting derivative is more volatile and thermally stable. researchgate.net |

| Analysis | GC-MS or GC-ECD | Allows for separation and sensitive detection of the derivatized compound. nih.govoup.com |

Metabolic studies of the parent compound, Dichlobenil (B1670455), have utilized GC-MS to analyze its degradation products, underscoring the applicability of this technique after appropriate sample preparation. nih.govnih.gov

Spectroscopic Analytical Method Development for Detection and Characterization

Spectroscopic methods are indispensable for the structural confirmation and sensitive detection of this compound. These methods are often coupled with chromatographic techniques to provide comprehensive analytical data.

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands and eliminates matrix interference by calculating the first, second, or higher-order derivative of an absorbance spectrum. This method can improve the selectivity and accuracy of quantification for an analyte in a complex mixture.

For a compound like this compound, which possesses a chromophore, UV-Vis spectrophotometry can be used for quantification. By generating a derivative spectrum, subtle spectral features can be amplified, allowing for more precise determination of the absorbance maximum and quantification, especially in the presence of other UV-absorbing impurities. The zero-crossing technique in first or higher-order derivative spectra can be employed for the simultaneous determination of the analyte in the presence of interfering substances.

The coupling of chromatography with mass spectrometry provides a powerful tool for both separation and unequivocal identification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of metabolites. In studies of Dichlobenil, LC-MS has been used to identify its various degradation products. nih.govusgs.gov The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides molecular weight and fragmentation information, which allows for the structural elucidation and confirmation of compounds like monohydroxy-DCBN. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a "gold standard" for the identification of many organic compounds. nih.gov As mentioned, for non-volatile analytes like this compound, a derivatization step is required prior to analysis. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification by comparing it to spectral libraries or known standards. researchgate.net GC-MS analysis was instrumental in examining the metabolites formed from Dichlobenil, confirming the presence of hydroxylated species. nih.gov

Table 3: Summary of Coupled Spectroscopic Techniques for Metabolite Identification

| Technique | Separation Principle | Detection Principle | Information Obtained | Relevance to this compound |

|---|---|---|---|---|

| LC-MS | Liquid phase partitioning based on polarity | Mass-to-charge ratio of ionized molecules and their fragments | Molecular weight and structural fragments of non-volatile compounds. nih.govnih.gov | Used to identify monohydroxy-DCBN as a metabolite of Dichlobenil. nih.gov |

| GC-MS | Gas phase partitioning based on volatility and column interaction | Mass-to-charge ratio of ionized molecules and their fragments | Definitive structural identification of volatile (or derivatized) compounds. nih.govresearchgate.net | Used to analyze and confirm the structure of Dichlobenil metabolites. nih.gov |

Method Validation Parameters and Regulatory Compliance in Analytical Chemistry

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. who.int Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA) provide guidelines that outline the necessary parameters to be evaluated. nih.govscielo.brrjptonline.orgpom.go.id These frameworks ensure that analytical methods generate reliable, reproducible, and scientifically sound data. The objective is to confirm that the method is fit for purpose, whether for quantifying residues in environmental samples or for release testing of commercial products. who.int

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a measure of how capable the method is of distinguishing the analyte from other substances.

In the analysis of this compound, specificity is critical to differentiate it from its parent compound, dichlobenil, its primary metabolite, 2,6-dichlorobenzamide (B151250) (BAM), and other isomers like 2,6-dichloro-4-hydroxybenzonitrile (B8734370). nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high selectivity. epa.govresearchgate.net In GC-MS, selected ion monitoring (SIM) is used to monitor specific mass-to-charge ratio (m/z) fragments corresponding to the target analyte, thereby minimizing interference from co-eluting compounds. epa.gov For LC-MS/MS, the selection of specific precursor-product ion transitions achieves a high degree of selectivity and sensitivity, ensuring that the detected signal originates exclusively from the analyte of interest. researchgate.net

These parameters collectively determine the quantitative performance of an analytical method.